1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one
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Overview
Description
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopropylbutenone structure. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Mechanism of Action
Target of Action
It is known that this compound is an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Compounds with a tert-butyldimethylsilyl (tbdms) group are known to be used as protecting groups in organic synthesis . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthetic process, and can be removed under specific conditions when no longer needed .
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical synthesis , it can be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s solubility in dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
As an intermediate in organic synthesis and pharmaceutical synthesis , its effects would largely depend on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored and used in a dry environment. It is also acid-sensitive , indicating that its stability and reactivity can be affected by pH. The compound’s boiling point is 74-80℃ at 17 Torr , suggesting that it is stable under normal environmental temperatures but can be volatilized under high temperatures or reduced pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as an aldol donor/acceptor.
(3-Bromopropoxy)-tert-butyldimethylsilane: Utilized in the synthesis of various organic compounds.
Uniqueness
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one is unique due to its combination of a cyclopropylbutenone core with a TBDMS protecting group. This structure imparts both reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXBFHXJYMHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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